An In-depth Technical Guide to the Dihydrobenzofuran Core: Structure, Properties, Synthesis, and Biological Significance
An In-depth Technical Guide to the Dihydrobenzofuran Core: Structure, Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in a myriad of natural products and synthetic compounds of significant biological importance. Its unique structural and electronic properties make it a valuable core for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the dihydrobenzofuran core, encompassing its fundamental physicochemical and spectroscopic properties, established synthetic methodologies with detailed experimental protocols, and a review of its prominent roles in medicinal chemistry, particularly as an anti-inflammatory and anticancer agent. Special emphasis is placed on the underlying signaling pathways modulated by dihydrobenzofuran derivatives, illustrated through detailed diagrams to facilitate a deeper understanding of their mechanism of action.
Dihydrobenzofuran: Core Structure and Properties
The 2,3-dihydrobenzofuran, also known as coumaran, consists of a benzene ring fused to a 2,3-dihydrofuran ring.[1] This fusion imparts a rigid, planar structure with specific electronic characteristics that are conducive to interactions with biological macromolecules.
Physicochemical Properties
The physicochemical properties of the parent 2,3-dihydrobenzofuran molecule are summarized in the table below. These properties are fundamental for its behavior in both chemical reactions and biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈O | [2] |
| Molecular Weight | 120.15 g/mol | [2] |
| Boiling Point | 188-189 °C (at 760 mmHg) | [2][3] |
| Melting Point | -21 °C | [4] |
| Density | 1.065 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.549 | [2] |
| LogP | 2.14 | [3] |
| Solubility | Soluble in alcohol, chloroform, diethyl ether, and carbon disulfide. | [2] |
Spectroscopic Data
The structural elucidation of 2,3-dihydrobenzofuran and its derivatives is routinely achieved through various spectroscopic techniques. The characteristic spectral data for the unsubstituted core are presented below.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 4.58 | t | 8.7 |
| H-3 | 3.22 | t | 8.7 |
| Aromatic H | 6.80-6.90 | m | |
| Aromatic H | 7.10-7.20 | m |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) |
| C-2 | 71.3 |
| C-3 | 29.7 |
| C-3a | 120.5 |
| C-4 | 124.9 |
| C-5 | 127.1 |
| C-6 | 120.8 |
| C-7 | 109.4 |
| C-7a | 159.9 |
Note: Chemical shifts are referenced to TMS (Tetramethylsilane). Data compiled from multiple sources.[5][6][7][8]
1.2.2. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3050 | Aromatic C-H stretch |
| ~2900 | Aliphatic C-H stretch |
| ~1600, 1480 | Aromatic C=C stretch |
| ~1220 | C-O-C stretch (aryl ether) |
1.2.3. Mass Spectrometry (MS)
The electron ionization mass spectrum of 2,3-dihydrobenzofuran typically shows a prominent molecular ion peak (M⁺) at m/z = 120.
Synthesis of the Dihydrobenzofuran Core
The construction of the dihydrobenzofuran skeleton has been a subject of extensive research, leading to a variety of synthetic strategies. These methods can be broadly categorized into intramolecular cyclization reactions and multicomponent reactions.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a common and effective method for the synthesis of 2,3-dihydrobenzofurans. These reactions often involve the formation of a C-O or C-C bond to close the dihydrofuran ring.
2.1.1. Experimental Protocol: Synthesis of 2,3-Dihydrobenzofuran via Intramolecular Cyclization of 2-(2-Chloroethoxy)phenol
This protocol describes a classical approach to the synthesis of the unsubstituted 2,3-dihydrobenzofuran core.
Materials:
-
2-(2-Chloroethoxy)phenol
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-(2-chloroethoxy)phenol (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2,3-dihydrobenzofuran.
Transition Metal-Catalyzed Syntheses
Modern synthetic organic chemistry has seen the development of numerous transition metal-catalyzed methods for the construction of the dihydrobenzofuran ring system. These methods often offer high efficiency, selectivity, and functional group tolerance.[9]
2.2.1. Experimental Protocol: Palladium-Catalyzed Intramolecular C-O Bond Formation
This protocol provides a general procedure for the synthesis of substituted 2,3-dihydrobenzofurans from o-allylphenols.
Materials:
-
o-Allylphenol derivative
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the o-allylphenol derivative (1.0 eq) in acetonitrile.
-
Add Pd(OAc)₂ (0.05 eq), PPh₃ (0.10 eq), and Na₂CO₃ (2.0 eq) to the solution.
-
Seal the tube and heat the reaction mixture at 80 °C for 16 hours.
-
Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 2,3-dihydrobenzofuran derivative.
Biological and Pharmacological Significance
The 2,3-dihydrobenzofuran scaffold is a key pharmacophore in a wide array of biologically active compounds.[10] Derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.
Anti-inflammatory Activity
Many dihydrobenzofuran derivatives have been reported to possess potent anti-inflammatory properties.[11] Their mechanism of action often involves the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) signaling cascade.[12]
3.1.1. Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response.[13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation.[15] This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those encoding for cytokines, chemokines, and COX-2.[16] Certain dihydrobenzofuran derivatives have been shown to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.
Caption: Dihydrobenzofuran inhibition of the NF-κB signaling pathway.
Anticancer Activity
The dihydrobenzofuran scaffold is also a constituent of numerous compounds with demonstrated anticancer properties.[17] These derivatives can induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in various cancer cell lines.[18]
3.2.1. Modulation of the Bcl-2 Family of Proteins
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, or programmed cell death.[19] This family includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[20] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows cancer cells to evade apoptosis, contributing to tumor growth and resistance to therapy.[21] Some dihydrobenzofuran derivatives have been found to downregulate the expression of anti-apoptotic Bcl-2 proteins, thereby sensitizing cancer cells to apoptotic stimuli.[12]
Caption: Modulation of the Bcl-2 pathway by dihydrobenzofuran derivatives.
Experimental Workflow in Drug Discovery
The discovery and development of new drugs based on the dihydrobenzofuran scaffold typically follows a structured workflow, from initial library synthesis to preclinical evaluation.
Caption: General workflow for dihydrobenzofuran-based drug discovery.
Conclusion
The 2,3-dihydrobenzofuran core represents a versatile and valuable scaffold in medicinal chemistry and drug discovery. Its favorable physicochemical properties, coupled with the availability of diverse synthetic methodologies, have enabled the development of a wide range of biologically active molecules. The demonstrated efficacy of dihydrobenzofuran derivatives as anti-inflammatory and anticancer agents, through the modulation of critical signaling pathways such as NF-κB and Bcl-2, underscores their therapeutic potential. Continued exploration of the chemical space around this privileged core, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, is poised to yield novel and effective therapeutic agents for a variety of diseases. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full potential of the dihydrobenzofuran scaffold in the pursuit of innovative medicines.
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